Cas no 867213-27-2 ((2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-3-(2-nitrophenylsulfonylamino)propionic acid)

(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-3-(2-nitrophenylsulfonylamino)propionic acid is a specialized amino acid derivative designed for peptide synthesis and biochemical research. Its key features include the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which ensures selective deprotection under mild basic conditions, and the 2-nitrophenylsulfonyl (Nps) group, offering orthogonal protection for side-chain amines. This dual-protected structure enhances synthetic flexibility, enabling controlled stepwise assembly of complex peptides. The compound’s stereochemical purity (2S-configuration) ensures compatibility with solid-phase peptide synthesis (SPPS) protocols. Its stability under standard Fmoc deprotection conditions makes it valuable for constructing peptides requiring selective modifications. Suitable for research applications, it provides precise control over peptide chain elongation and functional group manipulation.
(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-3-(2-nitrophenylsulfonylamino)propionic acid structure
867213-27-2 structure
Product name:(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-3-(2-nitrophenylsulfonylamino)propionic acid
CAS No:867213-27-2
MF:C24H21N3O8S
MW:511.503844976425
CID:6797616
PubChem ID:11548003

(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-3-(2-nitrophenylsulfonylamino)propionic acid Chemical and Physical Properties

Names and Identifiers

    • DB-213722
    • L-alanine, N-[(9h-fluoren-9-ylmethoxy)carbonyl]-3-[[(2-Nitrophenyl)sulfonyl]amino]-
    • 867213-27-2
    • (2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-3-(2-nitrophenylsulfonylamino)propionic acid
    • Fmoc-L-Dap(Ns)-OH
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-nitrophenyl)sulfonylamino]propanoic acid
    • Inchi: 1S/C24H21N3O8S/c28-23(29)20(13-25-36(33,34)22-12-6-5-11-21(22)27(31)32)26-24(30)35-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19-20,25H,13-14H2,(H,26,30)(H,28,29)/t20-/m0/s1
    • InChI Key: PAMPDZSGJFJAFO-FQEVSTJZSA-N
    • SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(NC[C@@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)(=O)=O

Computed Properties

  • Exact Mass: 511.10493581g/mol
  • Monoisotopic Mass: 511.10493581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 9
  • Complexity: 895
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 176Ų

(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-3-(2-nitrophenylsulfonylamino)propionic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB572293-500mg
Fmoc-L-Dap(Ns)-OH; .
867213-27-2
500mg
€104.00 2024-08-02
abcr
AB572293-25g
Fmoc-L-Dap(Ns)-OH; .
867213-27-2
25g
€1490.00 2024-08-02
abcr
AB572293-1g
Fmoc-L-Dap(Ns)-OH; .
867213-27-2
1g
€125.00 2024-08-02
abcr
AB572293-5g
Fmoc-L-Dap(Ns)-OH; .
867213-27-2
5g
€387.50 2024-08-02

Additional information on (2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-3-(2-nitrophenylsulfonylamino)propionic acid

Compound Introduction: (2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-3-(2-nitrophenylsulfonylamino)propionic acid (CAS No. 867213-27-2) and Its Applications in Modern Chemical Biology

The compound (2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-3-(2-nitrophenylsulfonylamino)propionic acid (CAS No. 867213-27-2) represents a sophisticated molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its intricate structure, featuring a chiral center, fluorene moiety, and multiple functional groups such as methoxycarbonylamino and nitrophenylsulfonylamino, positions it as a versatile scaffold for drug discovery and molecular recognition studies.

Recent advancements in the field of medicinal chemistry have highlighted the importance of chiral auxiliaries and ligands in the development of enantioselective catalysts and receptors. The presence of the (2S) configuration in this compound underscores its utility in asymmetric synthesis, where precise stereocontrol is paramount for achieving high enantiomeric purity. This attribute makes it particularly valuable for researchers exploring enantioselective processes in organic synthesis and drug development.

The fluorene moiety is a well-documented component in pharmaceuticals due to its favorable photophysical properties, including high fluorescence quantum yields and excellent photostability. These characteristics make fluorene-based compounds attractive for applications in bioimaging, fluorescent probes, and light-induced therapies. In the context of this compound, the fluorene-9-ylmethoxycarbonylamino group not only contributes to its structural complexity but also enhances its potential as a building block for designing novel bioactive molecules.

The methoxycarbonylamino substituent introduces a polar functional group that can influence solubility, binding affinity, and metabolic stability. This feature is particularly relevant in drug design, where optimizing physicochemical properties is crucial for improving pharmacokinetic profiles. Furthermore, the nitrophenylsulfonylamino group adds another layer of functionality, enabling interactions with biological targets through hydrogen bonding or electrostatic interactions. Such multifunctional design allows for tailored modifications to enhance binding specificity and efficacy.

In the realm of biological activity, this compound has garnered attention for its potential as an inhibitor or modulator of key enzymes involved in metabolic pathways. Preliminary studies have suggested that derivatives of this scaffold may exhibit inhibitory effects on enzymes such as proteases and kinases, which are implicated in various diseases including cancer and inflammatory disorders. The combination of chiral, aromatic, and heterocyclic components makes it an intriguing candidate for further exploration.

Recent research has also explored the use of this compound as a tool compound in biochemical assays. Its well-defined structure allows for the development of high-throughput screening (HTS) assays to identify novel bioactive molecules or probes. Such assays are instrumental in drug discovery pipelines, enabling rapid identification of lead compounds with therapeutic potential. The compound's fluorescence properties further enhance its utility as a fluorescent probe in cellular studies, providing insights into biological processes at the molecular level.

The synthesis of this compound involves multi-step organic transformations that showcase modern synthetic methodologies. Techniques such as asymmetric hydrogenation, palladium-catalyzed cross-coupling reactions, and protecting group strategies are employed to construct the complex framework efficiently. These synthetic approaches not only highlight the compound's synthetic challenge but also demonstrate advancements in synthetic organic chemistry that are essential for producing complex molecules with high yields and purity.

From a computational chemistry perspective, modeling studies have been conducted to understand the interactions between this compound and biological targets. Molecular docking simulations have revealed potential binding modes that rationalize its observed biological activity. These computational insights guide experimental efforts by predicting binding affinities and identifying key interaction sites on target proteins or enzymes. Such interdisciplinary approaches are increasingly integral to modern drug discovery programs.

The versatility of this compound extends beyond its role as a single entity; it serves as a precursor for libraries of derivatives through structural modifications such as halogenation, alkylation, or functional group interconversions. These derivatives can be screened for enhanced biological activity or improved pharmacokinetic properties using structure-activity relationship (SAR) studies. This modular approach allows researchers to fine-tune the properties of interest while maintaining the core structural features that contribute to its unique characteristics.

In conclusion,(2S)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-3-(2-nitrophenylsulfonylamino)propionic acid (CAS No. 867213-27-2) stands out as a promising molecule with diverse applications in chemical biology and pharmaceutical research. Its intricate structure, combined with its functional diversity, makes it an invaluable tool for exploring new therapeutic strategies and developing advanced biochemical assays. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly significant role in advancing our understanding of biological systems and developing innovative treatments for human diseases.

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(CAS:867213-27-2)
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Purity:99%/99%
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